molecular formula C12H12N2O2 B15232929 3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylicacid

3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylicacid

Katalognummer: B15232929
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: LVJQKMGIAWTSCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a methyl group and a carboxylic acid group, as well as a pyridine ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole and pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole and pyridine rings.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism of action would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-5-(4-pyridin-3-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group on the pyridine ring.

    5-(4-Methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group on the pyrrole ring.

Uniqueness

3-Methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both methyl groups on the pyrrole and pyridine rings. This structural feature can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

3-methyl-5-(4-methylpyridin-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-13-6-9(7)10-5-8(2)11(14-10)12(15)16/h3-6,14H,1-2H3,(H,15,16)

InChI-Schlüssel

LVJQKMGIAWTSCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)C2=CC(=C(N2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.